molecular formula C22H32N2O5 B1383101 1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate CAS No. 1445951-83-6

1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate

Cat. No. B1383101
M. Wt: 404.5 g/mol
InChI Key: MEMQNTUNMQJOEX-UHFFFAOYSA-N
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Description

1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate is a useful research compound. Its molecular formula is C22H32N2O5 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Arrangements

The compound's derivatives, such as 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, are explored for their supramolecular arrangements. These compounds, including those with similar diazaspiro[4.5]decane structures, have been studied for their molecular and crystal structures, emphasizing their potential in crystal engineering and material science (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Antihypertensive Activity

Some derivatives, specifically 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, have been synthesized and tested for their antihypertensive properties in animal models, indicating a potential application in the development of new antihypertensive drugs (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).

Synthesis of CCR2 Antagonists

The enantioselective synthesis of compounds like benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for CCR2 antagonists, is significant for the development of therapies targeting conditions like HIV/AIDS and cancer (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Spiroimidazolone-based Antagonists

Similar structural derivatives have been explored in the development of novel spiroimidazolone-based antagonists of the human glucagon receptor, which have potential applications in treating metabolic diseases like diabetes (Demong et al., 2014).

Muscarinic Receptor Binding

Compounds like 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones, related to the chemical structure , have been synthesized and evaluated for their muscarinic receptor binding affinity. This research provides insights into developing new cholinergic agents for neurological disorders (Ishihara, Yukimasa, Miyamoto, & Goto, 1992).

properties

IUPAC Name

1-O-benzyl 8-O-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O5/c1-21(2,3)29-19(26)23-13-11-22(12-14-23)10-9-18(15-25)24(22)20(27)28-16-17-7-5-4-6-8-17/h4-8,18,25H,9-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMQNTUNMQJOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(N2C(=O)OCC3=CC=CC=C3)CO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501107371
Record name 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 2-(hydroxymethyl)-, 8-(1,1-dimethylethyl) 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501107371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate

CAS RN

1445951-83-6
Record name 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 2-(hydroxymethyl)-, 8-(1,1-dimethylethyl) 1-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 2-(hydroxymethyl)-, 8-(1,1-dimethylethyl) 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501107371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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